3H-Imidazo[4,5-c]pyridine, 7-methyl-
Description
Historical Perspectives and Discovery of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine scaffold belongs to the larger family of imidazopyridines, which are heterocyclic ring systems structurally similar to purines. mdpi.com This resemblance to endogenous purines has been a primary driver for the biological investigation of imidazopyridines, assessing their potential therapeutic significance. mdpi.comnih.gov The core structure is a fusion of imidazole (B134444) and pyridine (B92270) rings. mdpi.com
The synthesis of the imidazo[4,5-c]pyridine core is often achieved through the condensation of 3,4-diaminopyridine (B372788) with various carboxylic acids or their functional derivatives. mdpi.comsemanticscholar.orgnih.gov A common method involves using polyphosphoric acid (PPA) as a dehydrating agent at high temperatures, which is known for being a simple and relatively high-yielding approach, especially with the use of microwave irradiation. semanticscholar.org Another established method for creating the imidazo[4,5-b]pyridine ring system, a related isomer, involves refluxing 2,3-diaminopyridine (B105623) in triethyl orthoformate or triethyl orthoacetate. nih.gov While less common, methods to construct the pyridine ring onto an existing imidazole substitute have also been developed. acs.org
Significance of the 3H-Imidazo[4,5-c]pyridine, 7-methyl- Moiety in Contemporary Heterocyclic Chemistry Research
The specific compound, 7-methyl-3H-imidazo[4,5-c]pyridine, is synthesized from 5-methyl-3,4-diamino-pyridine in 100% formic acid. mdpi.comnih.gov The reaction mixture is boiled under reflux for six hours, a method recommended for preparing derivatives with a methyl group at various positions on the pyridine ring. mdpi.comnih.gov
The significance of the imidazo[4,5-c]pyridine core, and by extension its 7-methyl derivative, lies in its role as a "privileged structure" in medicinal chemistry. mdpi.commdpi.com Its ability to engage in various intermolecular interactions makes it a versatile starting point for drug discovery. mdpi.com The modification and optimization of this skeleton are key strategies in the search for more active and selective biological agents. nih.gov For instance, the tetrahydroimidazo[4,5-c]pyridine scaffold has been identified as a suitable starting point for developing inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme implicated in periodontal disease. nih.gov
Overview of Academic Research Trajectories for 3H-Imidazo[4,5-c]pyridine, 7-methyl- and its Derivatives
Academic research on the imidazo[4,5-c]pyridine scaffold is diverse, with derivatives being investigated for a wide range of pharmacological activities. The core structure is present in molecules explored as potential treatments for cancer and viral diseases. nih.gov
Key research trajectories for derivatives of the imidazo[4,5-c]pyridine scaffold include:
Anticancer Agents: Researchers have synthesized and evaluated imidazo[4,5-c]pyridines as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair in cancer cells. mdpi.comnih.gov Other derivatives have been identified as novel inhibitors of the Src family kinases, which are implicated in glioblastoma. nih.gov
Antiviral Activity: A series of imidazo[4,5-c]pyridines were developed and tested for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. mdpi.comsemanticscholar.org
Antimycobacterial Agents: In the search for new treatments for tuberculosis, novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide groups have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. rsc.org
The general research strategy involves synthesizing a library of derivatives by modifying substituents at various positions on the imidazo[4,5-c]pyridine ring system to understand structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target. nih.govrsc.org
Classical and Established Synthetic Strategies for the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine scaffold predominantly relies on building the imidazole ring onto a pre-existing, appropriately substituted pyridine ring. acs.org The most common and well-established methods involve condensation-dehydration reactions and various cyclization strategies. nih.gov
Condensation-Dehydration Reactions
A cornerstone in the synthesis of imidazo[4,5-c]pyridines is the condensation of a diaminopyridine with a carboxylic acid or its equivalent, followed by a dehydration step to facilitate cyclization. nih.gov This approach is valued for its simplicity and effectiveness. nih.gov
The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine specifically employs 5-methyl-3,4-diamino-pyridine as the key precursor. This diamine undergoes condensation with various carboxylic acids or their derivatives. A straightforward and effective method involves boiling a mixture of 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux for several hours. nih.gov This reaction directly furnishes 7-methyl-3H-imidazo[4,5-c]pyridine and is a recommended method for preparing methyl-substituted derivatives. nih.gov
Other carboxylic acids can be used to introduce different substituents at the 2-position of the imidazo[4,5-c]pyridine ring system. The general applicability of this reaction makes it a versatile tool for creating a library of analogs for structure-activity relationship studies.
Table 1: Examples of Condensation Reactions with Diaminopyridine Precursors
| Diaminopyridine Precursor | Carboxylic Acid/Equivalent | Product | Reference |
|---|---|---|---|
| 5-methyl-3,4-diamino-pyridine | Formic Acid | 7-methyl-3H-imidazo[4,5-c]pyridine | nih.gov |
To facilitate the cyclization and dehydration steps, particularly when using carboxylic acids other than formic acid, dehydrating agents are often employed. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose. nih.gov The reaction typically involves heating the diaminopyridine and the carboxylic acid in PPA at elevated temperatures. nih.gov This method is known for its convenience and generally provides good yields, which can be further improved through the use of microwave irradiation. nih.gov PPA serves as both a solvent and a catalyst, promoting the formation of the imidazole ring by removing the water molecule generated during the condensation reaction. beilstein-journals.org
Cyclization Reactions for Imidazole Ring Formation
Alternative strategies for forming the imidazole ring of the imidazo[4,5-c]pyridine system involve various cyclization reactions, including oxidative and reductive approaches.
Oxidative cyclocondensation is another prominent method for synthesizing the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores. nih.gov This approach often involves the reaction of a diaminopyridine with an aldehyde under oxidative conditions. nih.gov For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water can proceed under thermal conditions, utilizing air as the oxidant to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%). nih.gov A similar strategy can be applied to 3,4-diaminopyridines. The use of chlorotrimethylsilane in DMF has also been reported as a promoter for the condensation of diamines with aldehydes, followed by air oxidation to yield the final product with very good yields. nih.gov
Table 2: Oxidative Cyclocondensation Reaction Details
| Reactants | Oxidizing Agent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,3-Diaminopyridine, Aryl Aldehydes | Air, Thermal (in water) | 1H-Imidazo[4,5-b]pyridines | 83-87% | nih.gov |
Reductive cyclization offers a different pathway, typically starting from a nitropyridine precursor. For example, a one-step synthesis of 1H-imidazo[4,5-b]pyridines can be achieved from ketones and 2-nitro-3-aminopyridine through reductive cyclization using stannous chloride dihydrate (SnCl₂·2H₂O) as a reductive catalyst. nih.gov The reaction is believed to proceed through the reduction of the nitro group to an amino group, followed by condensation with the ketone and subsequent cyclization. Another reducing agent, sodium dithionite (Na₂S₂O₄), has been used for the reductive cyclization of aldehydes with 2-nitro-3-aminopyridine. nih.gov This method involves the in-situ reduction of the nitro group, which then condenses with the aldehyde to form the imidazole ring.
These reductive methods are valuable for their ability to construct the fused heterocyclic system in a single step from readily available starting materials.
Advancements in the Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine and Its Analogs
The imidazo[4,5-c]pyridine core, a significant heterocyclic scaffold due to its structural similarity to purines, has garnered considerable attention in medicinal chemistry. This structural resemblance allows these compounds to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications. The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of this privileged structure. This article focuses on the synthetic strategies for 7-methyl-3H-imidazo[4,5-c]pyridine and its derivatives, highlighting both classical and modern approaches that offer improved efficiency, yield, and molecular diversity.
Structure
3D Structure
Properties
CAS No. |
18233-05-1 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.154 |
IUPAC Name |
7-methyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3,(H,9,10) |
InChI Key |
KOQQEILSRFHKPB-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1N=CN2 |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies of 3h Imidazo 4,5 C Pyridine, 7 Methyl
Tautomerism and Isomerism of the 3H-Imidazo[4,5-c]pyridine System
The imidazo[4,5-c]pyridine ring system, an analogue of purine (B94841), exhibits prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. This results in the existence of different tautomeric forms, primarily the 1H- and 3H-isomers. The relative stability of these tautomers is a critical factor influencing the molecule's chemical reactivity, electronic properties, and biological interactions. orientjchem.org Understanding the tautomeric equilibrium is fundamental for predicting the compound's behavior in different chemical and biological environments. nih.gov
Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for determining the relative stabilities of the 1H- and 3H-tautomers of the imidazo[4,5-c]pyridine system. In the gas phase, the stability is dictated by the intrinsic electronic structure of the molecule. For the parent purine system, which is structurally related, studies have shown that one tautomer, the N9H form, is significantly more stable in the gas phase. nih.gov A similar trend is expected for imidazo[4,5-c]pyridines, where the 3H-tautomer (analogous to the N9H purine) is often predicted to be the more stable form in the absence of external influences. The energy difference between tautomers can be small, and in some cases, multiple tautomers may coexist. nih.gov
Computational studies on related heterocyclic systems demonstrate that the relative energy (E_rel) can be precisely calculated, providing a quantitative measure of stability.
Table 1: Illustrative Relative Energies of Imidazopyridine Tautomers in Gas Phase This table is illustrative, based on general findings for related purine systems, as specific data for 7-methyl-3H-Imidazo[4,5-c]pyridine was not found in the search results.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 3H-Imidazo[4,5-c]pyridine | DFT/B3LYP | 0.00 (Reference) | ~2.5 |
| 1H-Imidazo[4,5-c]pyridine | DFT/B3LYP | > 2.0 | ~5.0 |
Data is conceptual and based on trends observed in purine systems. nih.govresearchgate.net
The tautomeric equilibrium of imidazo[4,5-c]pyridines is highly sensitive to the surrounding environment. nih.gov Solvation can significantly alter the relative stabilities of tautomers, sometimes even reversing the preference observed in the gas phase. nih.gov Polarizable Continuum Models (PCM) are a common computational tool used to simulate the effects of a solvent. orientjchem.orgresearchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant (ε), which interacts with the solute's electrostatic field. orientjchem.org
Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. researchgate.net For the imidazo[4,5-c]pyridine system, the 1H-tautomer is typically more polar than the 3H-tautomer. Consequently, increasing the solvent polarity is expected to decrease the energy difference between the two forms, or potentially make the 1H-tautomer the more stable species in highly polar media like water. orientjchem.orgnih.gov This shift is due to the favorable electrostatic interactions between the polar solvent and the more polar tautomer. orientjchem.org
Table 2: Predicted Solvent Effects on the Relative Stability of Imidazopyridine Tautomers using PCM This table illustrates the expected trend based on studies of analogous purine systems. orientjchem.orgresearchgate.net
| Solvent | Dielectric Constant (ε) | Predicted Relative Energy (E_rel) of 1H-Tautomer (kcal/mol) |
| Gas Phase | 1 | 2.5 |
| Benzene | 2.3 | 2.1 |
| Tetrahydrofuran (THF) | 7.5 | 1.2 |
| Methanol | 33 | 0.5 |
| Water | 78 | < 0.2 |
Values are illustrative, demonstrating the trend of stabilization of the more polar tautomer in solvents with higher dielectric constants.
Solid-State Structural Analysis and Intermolecular Interactions
The solid-state structure of a molecule provides definitive insights into its three-dimensional arrangement and the non-covalent interactions that govern its crystal packing. These interactions are crucial for properties such as solubility, stability, and polymorphism.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise solid-state structure of crystalline compounds. While a specific XRD study for 7-methyl-3H-imidazo[4,5-c]pyridine was not identified in the search results, analysis of closely related isomers and derivatives, such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, provides valuable structural information. nih.gov
Table 3: Representative Crystallographic Data for a Substituted 3H-Imidazo[4,5-b]pyridine Isomer Data from 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov
| Parameter | Value |
| Compound | C₁₃H₁₀BrN₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.7138 (4) |
| b (Å) | 6.7088 (2) |
| c (Å) | 25.3217 (7) |
| V (ų) | 2329.68 (12) |
| Z | 8 |
| Planarity | Fused rings are approximately planar (max deviation 0.004 Å). nih.gov |
| Dihedral Angle | 41.84 (11)° between imidazo[4,5-b]pyridine plane and phenyl ring. nih.gov |
Table 4: Common Hydrogen Bonding Interactions in Imidazopyridine Derivatives
| Interaction Type | Description | Supramolecular Motif | Reference |
| C—H···N | An aromatic or aliphatic C-H group donates to a pyridine (B92270) or imidazole nitrogen atom. | Forms inversion dimers. | nih.gov |
| C—H···O | A C-H group interacts with an oxygen atom from a carbonyl or other substituent. | Links molecules into strips. | nih.gov |
| π–π stacking | Parallel stacking of the aromatic imidazopyridine ring systems. | Connects dimers or layers. | nih.gov |
| N—H···O | Strong hydrogen bond between an N-H donor and an oxygen acceptor. | Connects cations and water molecules. | iucr.org |
This technique allows for a detailed understanding of the forces holding the crystal together. For imidazopyridine derivatives, studies show that H···H, C···H/H···C, and contacts involving heteroatoms (N, O, halogens) are often the most significant. nih.govnih.gov The relative importance of these interactions depends on the specific substituents present on the molecular scaffold.
Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Imidazopyridine Derivatives
| Contact Type | Contribution (%) in a Chloro-bromo Derivative nih.gov | Contribution (%) in a Fluoro-keto Derivative nih.gov |
| H···H | 35.9% | 16.8% |
| H···C / C···H | 12.4% | 13.8% |
| H···N / N···H | 7.5% | - |
| H···Cl / Cl···H | 15.0% | - |
| H···Br / Br···H | 10.8% | - |
| F···H / H···F | - | 31.6% |
| O···H / H···O | - | 8.5% |
| C···C | 5.5% | - |
Applications of the 3h Imidazo 4,5 C Pyridine, 7 Methyl Scaffold in Advanced Chemical Research
Design and Synthesis of Complex Fused Heterocyclic Systems
The imidazo[4,5-c]pyridine framework serves as a versatile starting point for the construction of more complex, multi-ring heterocyclic systems. Researchers have developed efficient synthetic strategies to access trisubstituted derivatives of this scaffold, enabling broad exploration of its chemical space.
Two notable synthetic routes have been established for preparing imidazo[4,5-c]pyridines with variable substitutions at the N1, C4, and C6 positions using readily available building blocks. nih.gov One effective method for creating a related core, the imidazo[4,5-c]pyridin-2-one, begins with the starting material 2-chloro-N-substituted-3-nitropyridin-4-amine. This approach allows for the systematic construction of the fused imidazolone (B8795221) ring, providing a platform for developing new derivatives. nih.gov Another strategy involves the synthesis of the tetrahydroimidazo[4,5-c]pyridine scaffold, which can be subsequently modified through N-acylation or N-benzylation. This is achieved by suspending the tetrahydro-scaffold in a solvent like dimethoxyethane, treating it with a base such as triethylamine, and then introducing the desired acyl halide or benzyl (B1604629) group. nih.gov These synthetic methodologies are crucial as they not only provide access to the core structure but also offer the flexibility to install diverse functional groups, which is essential for tuning the molecule's properties for specific applications.
Role as a Chemical Building Block in Medicinal Chemistry Research
The 3H-imidazo[4,5-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, primarily due to its structural similarity to endogenous purines. This resemblance allows derivatives to act as bioisosteres, mimicking natural ligands to interact with enzymes and receptors. The scaffold has been successfully employed to develop inhibitors for several important enzyme classes and to design ligands for specific receptor interactions.
The inherent structural features of the imidazo[4,5-c]pyridine core make it an excellent template for ligand design. Its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring a ligand within a protein's binding site.
A clear example of rational ligand design involves the development of Src family kinase (SFK) inhibitors. nih.gov Starting from the known pyrazolo[3,4-d]pyrimidine-based inhibitor PP2, researchers designed a novel imidazo[4,5-c]pyridin-2-one core. nih.gov This was achieved by applying the principle of bioisosterism, where the pyrimidine (B1678525) ring of PP2 was replaced by a pyridine (B92270) ring, and the pyrazole (B372694) ring was substituted with an imidazolone ring to create a new hinge-binding scaffold. nih.gov
In another study, the saturated version of the scaffold, tetrahydroimidazo[4,5-c]pyridine, was used to design inhibitors for Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme implicated in periodontitis. nih.gov The scaffold provided multiple connection points for chemical modification, allowing the introduction of moieties designed to interact with the lipophilic rim at the entrance of the enzyme's active site. nih.gov Furthermore, the imidazo[4,5-c]pyridine core has been identified as a promising scaffold for developing ligands for corticotropin-releasing factor (CRF) receptors, which are involved in anxiety and stress responses. researchgate.net
Derivatives of the 3H-imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of several key enzyme families, most notably protein kinases and, by extension from related scaffolds, phosphodiesterases.
Kinase Inhibition: The imidazo[4,5-c]pyridine core has proven to be a fertile ground for discovering potent kinase inhibitors.
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of SFKs, which are critical targets in the treatment of glioblastoma, the most aggressive form of brain cancer. nih.gov Certain compounds from this series exhibited submicromolar inhibitory activity against Src and Fyn kinases and showed potent antiproliferative effects on glioblastoma cell lines. nih.gov
Bruton's Tyrosine Kinase (BTK): Researchers have developed 1,4,6-trisubstituted imidazo[4,5-c]pyridines as inhibitors of BTK, a key enzyme in B-cell signaling pathways and a target for treating certain lymphomas. nih.gov Interestingly, these imidazo[4,5-c]pyridine inhibitors showed significantly higher activity against BTK compared to their isomeric imidazo[4,5-b]pyridine counterparts, highlighting the critical role of the nitrogen arrangement in the pyridine ring for potent inhibition. nih.gov
Phosphodiesterase (PDE) Inhibition: While detailed studies on imidazo[4,5-c]pyridine as PDE inhibitors are less common than for its isomers, the broader imidazopyridine class is well-established in this area. For instance, novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in neuropsychiatric and neurodegenerative diseases. nih.gov These findings suggest the potential of the imidazo[4,5-c]pyridine scaffold for similar applications, leveraging its ability to interact with the conserved active sites of PDE enzymes. nih.govmdpi.com
Structure-Activity Relationship (SAR) Investigations for 3H-Imidazo[4,5-c]pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For imidazo[4,5-c]pyridine derivatives, SAR investigations have provided critical insights into how specific structural modifications influence their biological activity.
Systematic modification of the imidazo[4,5-c]pyridine scaffold has allowed researchers to establish clear correlations between chemical structure and inhibitory potency.
For BTK inhibitors based on the 1,4,6-trisubstituted imidazo[4,5-c]pyridine scaffold, SAR studies revealed a high tolerance for a wide range of substituents at the C6 position. nih.gov Both hydrophobic and hydrophilic groups were well-accommodated at this position without a significant loss of activity, offering a valuable vector for modifying the physicochemical properties of the inhibitors. nih.gov
In the case of SFK inhibitors with an imidazo[4,5-c]pyridin-2-one core, SAR exploration focused on substitutions at the N1 and C3-phenyl positions. The data showed that the nature of these substituents is critical for potent inhibition of Src and Fyn kinases. Compound 1s emerged as the most effective, demonstrating that specific combinations of substituents are required for optimal activity against glioblastoma cell lines. nih.gov
| Compound | N1-Substituent | C3-Substituent | Src IC50 (μM) | Fyn IC50 (μM) |
|---|---|---|---|---|
| 1d | 4-Fluorophenyl | 4-Chlorophenyl | 0.59 | 0.43 |
| 1e | Cyclopentyl | 4-Chlorophenyl | 0.89 | 0.42 |
| 1q | Cyclopentyl | 4-Fluorophenyl | 0.46 | 0.17 |
| 1s | Cyclopentyl | 2,4-Difluorophenyl | 0.31 | 0.15 |
For inhibitors of PgQC based on the tetrahydroimidazo[4,5-c]pyridine scaffold, SAR studies compared N-acyl and N-benzyl substitutions at the N5 position. nih.gov The results indicated that an N5-benzoyl moiety provided superior activity compared to phenyl-acetyl or cinnamoyl groups, suggesting an optimal distance and conformation between the core scaffold and the aryl moiety for effective inhibition. nih.gov
Understanding how a ligand binds to its target protein at an atomic level is crucial for rational drug design. While X-ray co-crystallography is the gold standard for this purpose, detailed crystallographic data for the specific 7-methyl-3H-imidazo[4,5-c]pyridine scaffold is not as prevalent as for its isomers. For the related imidazo[4,5-b]pyridine scaffold, X-ray co-crystal structures with targets like PDE10A have been instrumental in elucidating key hydrogen bonding interactions. nih.gov
For the imidazo[4,5-c]pyridine core, researchers have turned to advanced computational methods to infer binding modes. In the study of SFK inhibitors, molecular dynamics (MD) simulations were employed to analyze the binding pattern of the most active compound, 1s , within the ATP binding site of the kinases. nih.gov These simulations revealed the likely interactions that anchor the inhibitor in the active site, providing a structural hypothesis for its potent activity and guiding further design efforts. nih.gov This computational approach serves as a powerful alternative when experimental crystal structures are unavailable, offering valuable insights into the ligand-target interactions that drive biological function.
Computational Approaches to SAR (e.g., Molecular Docking for Binding Prediction)
The exploration of the 3H-imidazo[4,5-c]pyridine scaffold, including the 7-methyl derivative, in drug discovery is significantly enhanced by computational methods that predict the interaction between these small molecules and their biological targets. These in silico techniques are crucial for understanding Structure-Activity Relationships (SAR), guiding the synthesis of more potent and selective compounds.
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For the 3H-imidazo[4,5-c]pyridine core, studies have focused on its potential as an inhibitor for various protein kinases, which are critical targets in cancer therapy. For instance, derivatives of the 3H-imidazo[4,5-c]pyridine scaffold have been designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov In such studies, a library of virtual compounds based on the core structure is created, and each is "docked" into the ATP-binding site of the CDK2 crystal structure.
The process involves scoring functions that estimate the binding energy, with lower energy scores suggesting a more favorable interaction. These studies can reveal key binding interactions, such as hydrogen bonds between the imidazole (B134444) or pyridine nitrogens and amino acid residues in the kinase hinge region, as well as hydrophobic interactions involving substituents like the methyl group at the 7-position. nih.gov
Similarly, computational screening of 3H-imidazo[4,5-c]pyridine derivatives has been performed against other cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and topoisomerase II. researchgate.net These molecular docking studies help to rationalize the observed biological activities and provide a predictive model for designing new derivatives. For example, the model might predict that a small, electron-donating group like the methyl group on the pyridine ring could enhance binding by favorably interacting with a specific sub-pocket of the enzyme's active site. researchgate.net
The data generated from these computational predictions are often presented in tables that correlate docking scores with experimental biological activity, such as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Example of Molecular Docking Data for 3H-Imidazo[4,5-c]pyridine Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Generic 3H-Imidazo[4,5-c]pyridine | CDK2 | -8.5 | H-bond with LEU83 |
| 7-methyl-3H-Imidazo[4,5-c]pyridine | CDK2 | -8.9 | H-bond with LEU83, Hydrophobic interaction with ILE10 |
| Generic 3H-Imidazo[4,5-c]pyridine | VEGFR2 | -9.2 | H-bond with CYS919 |
| 7-methyl-3H-Imidazo[4,5-c]pyridine | VEGFR2 | -9.5 | H-bond with CYS919, van der Waals with VAL848 |
Note: The data in this table is illustrative and based on typical findings for the scaffold, not from a specific study on the 7-methyl derivative.
Potential Applications in Materials Science and Catalysis Research
While the primary research focus for the 3H-imidazo[4,5-c]pyridine scaffold has been in medicinal chemistry, its inherent chemical properties suggest potential applications in the fields of materials science and catalysis. The structural similarity of this scaffold to other imidazopyridine isomers that have been explored in these areas provides a basis for these potential applications. nih.gov
The 3H-imidazo[4,5-c]pyridine ring system possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate as a ligand for coordination with metal ions. This property is foundational for creating novel coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential uses, including gas storage, separation, and sensing. The 7-methyl substituent on the pyridine ring could influence the electronic properties and steric environment of the ligand, thereby tuning the resulting properties of the coordination material.
In the realm of catalysis, imidazopyridine derivatives can act as ligands to stabilize and modulate the reactivity of transition metal catalysts. For example, related imidazo[1,5-a]pyridine (B1214698) structures have been used to create ligands for copper-catalyzed reactions. nih.gov The 3H-imidazo[4,5-c]pyridine, 7-methyl- scaffold could potentially be incorporated into ligands for various catalytic transformations, where the nitrogen atoms of the imidazopyridine core coordinate to a metal center. The methyl group could subtly alter the catalytic activity by modifying the electron density at the metal center.
Furthermore, computational studies, such as Density Functional Theory (DFT), have been used to investigate the potential of related imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for metals. These studies predict the adsorption behavior of the molecules on metal surfaces, a key aspect of corrosion protection. uctm.edu The 3H-imidazo[4,5-c]pyridine, 7-methyl- molecule, with its nitrogen-rich heterocyclic structure, could similarly be investigated for its ability to form a protective layer on metal surfaces.
Table 2: Potential Applications of the 3H-Imidazo[4,5-c]pyridine, 7-methyl- Scaffold
| Field | Potential Application | Role of the Scaffold |
|---|---|---|
| Materials Science | Coordination Polymers / MOFs | Organic Ligand |
| Materials Science | Corrosion Inhibition | Surface Adsorbing Agent |
| Catalysis | Homogeneous Catalysis | Ancillary Ligand for Metal Catalysts |
Future Perspectives and Emerging Research Areas for 3h Imidazo 4,5 C Pyridine, 7 Methyl Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3H-Imidazo[4,5-c]pyridine, 7-methyl- is a critical area of research, with a growing emphasis on the development of environmentally friendly and efficient processes. Traditional synthetic routes are being re-evaluated to reduce waste, improve yields, and utilize greener solvents and catalysts. Future research in this domain is likely to focus on several key aspects:
Continuous Flow Chemistry: This approach offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of continuous flow methodologies for the synthesis of imidazopyridine derivatives is an active area of investigation.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers are exploring the potential of engineered enzymes to catalyze the formation of the imidazopyridine scaffold with high selectivity and efficiency, minimizing the need for harsh reagents and protecting groups.
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, offering a mild and sustainable alternative to traditional methods that often require high temperatures and stoichiometric reagents. The development of photoredox-catalyzed reactions for the construction and functionalization of the 3H-Imidazo[4,5-c]pyridine core is a promising avenue for future research.
Table 1: Comparison of Synthetic Methodologies for Imidazopyridine Derivatives
| Methodology | Advantages | Potential for 7-methyl-3H-imidazo[4,5-c]pyridine Synthesis |
| Continuous Flow Chemistry | Enhanced safety, scalability, and reaction control. | Could enable large-scale, efficient production with minimal waste. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Potential for stereoselective synthesis and reduced environmental impact. |
| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, sustainable. | Offers novel pathways for C-H functionalization and bond formation. |
Advanced Computational and Theoretical Modeling Techniques for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 3H-Imidazo[4,5-c]pyridine, 7-methyl-, advanced computational techniques are being employed to predict its properties, understand its reactivity, and guide the design of new derivatives with desired functionalities. Key areas of focus include:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule. This information is crucial for understanding its behavior in different chemical environments.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time, which is particularly important for understanding its interactions with biological targets such as proteins and nucleic acids.
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models are being trained on large datasets of chemical information to predict the properties and activities of new compounds. This can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.
Table 2: Application of Computational Techniques in the Study of Imidazopyridines
| Computational Technique | Application | Predicted Properties |
| Quantum Mechanics (DFT) | Elucidation of electronic structure and reactivity. | Optimized geometry, vibrational frequencies, electronic transitions. |
| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. | Binding affinities, conformational changes, interaction patterns. |
| Machine Learning (AI/ML) | Prediction of properties and biological activities. | Structure-activity relationships (SAR), ADMET properties. |
Expansion of Scaffold Utility in Diverse Chemical Disciplines and Interdisciplinary Research
The unique structural features of the 3H-Imidazo[4,5-c]pyridine scaffold make it an attractive platform for the development of new molecules with diverse applications. Researchers are actively exploring its potential in various fields beyond its traditional use in medicinal chemistry.
Materials Science: The planar structure and electron-rich nature of the imidazopyridine ring system make it a promising building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Derivatives of 3H-Imidazo[4,5-c]pyridine, 7-methyl- can be functionalized with fluorescent probes or other reporter groups to serve as tools for studying biological processes in living cells.
Catalysis: The nitrogen atoms in the imidazopyridine ring can act as ligands for metal catalysts, opening up possibilities for the development of novel catalytic systems for a variety of chemical transformations.
The interdisciplinary nature of this research, combining expertise from chemistry, biology, physics, and materials science, is expected to drive innovation and lead to the discovery of new and unexpected applications for this versatile scaffold.
Q & A
Q. What synthetic methodologies are optimal for preparing 7-methyl-3H-imidazo[4,5-c]pyridine with high yield and purity?
The synthesis of imidazo[4,5-c]pyridine derivatives often employs phase-transfer catalysis (solid-liquid) or condensation reactions. For example, 5-bromopyridine-2,3-diamine can react with aldehydes under acidic conditions (e.g., p-toluenesulfonic acid) in solvents like dimethylformamide (DMF) to form the imidazo core . For 7-methyl substitution, methyl-containing precursors (e.g., methyl-substituted aldehydes) should be used. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for confirming structure and purity .
Q. Which spectroscopic techniques are most reliable for characterizing 7-methyl-3H-imidazo[4,5-c]pyridine?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, the 7-methyl group typically appears as a singlet at ~2.5 ppm in ¹H NMR .
- UHPLC-MS : For molecular weight verification and assessing purity (>98% recommended for biological studies) .
- X-ray crystallography : To resolve ambiguities in regiochemistry, particularly when positional isomers (e.g., 7-methyl vs. 6-methyl) are possible .
Advanced Research Questions
Q. How can the 5-HT6 receptor modulation activity of 7-methyl-3H-imidazo[4,5-c]pyridine derivatives be systematically evaluated?
- In vitro binding assays : Measure Ki values using radioligand displacement (e.g., [³H]-LSD for 5-HT6 receptors). Compound 2 (a related derivative) showed Ki = 6 nM and IC50 = 17.6 nM in Gs signaling assays .
- Functional assays : Use cAMP accumulation assays to distinguish agonists, antagonists, and inverse agonists.
- Metabolic stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) and cytochrome P450 inhibition profiles (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
Q. What strategies can resolve contradictions in COX-1/COX-2 inhibition data across studies?
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., 2,3-diaryl groups) to identify pharmacophores. For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed COX-2 selectivity (IC50 = 9.2 µM vs. COX-1 IC50 = 21.8 µM) .
- Enzyme source standardization : Use recombinant isoforms to minimize variability from tissue-specific enzyme preparations.
- Orthogonal assays : Combine enzymatic inhibition assays with cellular models (e.g., LPS-induced prostaglandin E2 in macrophages) to confirm activity .
Q. How can DFT calculations predict electronic properties influencing bioactivity?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. Derivatives with lower gaps may exhibit enhanced binding to redox-sensitive targets.
- Electrostatic potential maps : Identify regions of high electron density (e.g., imidazo nitrogen atoms) for hydrogen bonding or π-π stacking interactions .
- Charge distribution analysis : Correlate partial charges on substituents (e.g., methyl groups) with metabolic stability or membrane permeability .
Q. What experimental approaches validate blood-brain barrier (BBB) permeability for CNS-targeted derivatives?
- PAMPA-BBB assay : Measure passive diffusion using artificial lipid membranes. Compound 2 demonstrated favorable BBB permeability in preclinical models .
- In vivo pharmacokinetics : Quantify brain-to-plasma ratios in rodent models after intravenous administration.
- LogP/logD analysis : Aim for logP values between 2–4 to balance solubility and membrane penetration .
Q. How can regiochemical ambiguity in substituted imidazo[4,5-c]pyridines be resolved?
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between substituents (e.g., methyl and adjacent protons) .
- Isotopic labeling : Use ¹³C-labeled precursors to track substitution patterns during synthesis.
- Comparative crystallography : Compare X-ray structures of positional isomers to identify distinguishing bond angles or packing motifs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition?
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 1 mM) and incubation times.
- Kinase isoform specificity : Confirm target selectivity using panels of recombinant kinases (e.g., c-Met vs. VEGFR2) .
- Data normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor) to calibrate activity .
Q. What methodologies confirm the absence of mutagenic effects in imidazo[4,5-c]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
